4-chloro-N-[2-(2-methoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide
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Overview
Description
4-Chloro-N~3~-(2-methoxyphenethyl)-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro group at the 4-position, a methoxyphenethyl group at the N3 position, and a carboxamide group at the 3-position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N~3~-(2-methoxyphenethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the methoxyphenethyl group: This step involves the reaction of the pyrazole intermediate with 2-methoxyphenethyl bromide in the presence of a base like potassium carbonate.
Formation of the carboxamide group: The final step involves the reaction of the pyrazole intermediate with an appropriate amine or amide reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N~3~-(2-methoxyphenethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-Chloro-N~3~-(2-methoxyphenethyl)-1H-pyrazole-3-carboxamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-N~3~-(2-methoxyphenethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N~3~-(2-methoxyphenethyl)-1H-pyrazole-3-carboxamide
- 4-Chloro-N~3~-(2-methoxyphenethyl)-1H-pyrazole-3-carboxylate
- 4-Chloro-N~3~-(2-methoxyphenethyl)-1H-pyrazole-3-carboxylic acid
Uniqueness
4-Chloro-N~3~-(2-methoxyphenethyl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H14ClN3O2 |
---|---|
Molecular Weight |
279.72 g/mol |
IUPAC Name |
4-chloro-N-[2-(2-methoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C13H14ClN3O2/c1-19-11-5-3-2-4-9(11)6-7-15-13(18)12-10(14)8-16-17-12/h2-5,8H,6-7H2,1H3,(H,15,18)(H,16,17) |
InChI Key |
IBXMBJAQJJGDQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=C(C=NN2)Cl |
Origin of Product |
United States |
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